

SM-164 Hydrochloride: A Bivalent Smac Mimetic for Targeted Cancer Therapy

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Compound of Interest

Compound Name: SM-164 Hydrochloride

Cat. No.: B8069291

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **SM-164 Hydrochloride** is a potent, cell-permeable, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein.^[1]^[2] As a novel anticancer agent, SM-164 is engineered to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death (apoptosis) in tumor cells.^[3]^[4] This technical guide provides a comprehensive overview of SM-164's mechanism of action, quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

SM-164 functions as a bivalent IAP antagonist, designed to simultaneously engage the BIR2 and BIR3 domains of cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP).^[4] Its mechanism is twofold:

- Degradation of cIAP-1 and cIAP-2: SM-164 binds with high affinity to cIAP-1 and cIAP-2, inducing their rapid ubiquitination and subsequent proteasomal degradation. The loss of these cIAPs alleviates the suppression of the non-canonical NF- κ B pathway and shunts Tumor Necrosis Factor alpha (TNF- α) signaling towards the formation of pro-apoptotic complexes.

- **Antagonism of XIAP:** By binding to the BIR2 and BIR3 domains of XIAP, SM-164 disrupts the interaction between XIAP and caspases (caspase-3, -7, and -9), thereby liberating these key executioners of apoptosis. This action removes a critical brake on both the intrinsic and extrinsic apoptotic pathways.

The concurrent targeting of cIAP-1/2 for degradation and the potent antagonism of XIAP makes SM-164 an extremely effective inducer of apoptosis in cancer cells. Notably, the apoptotic effect of SM-164 is often dependent on TNF- α , which can be produced in an autocrine manner by the cancer cells themselves following cIAP degradation.

Data Presentation: Binding Affinities of SM-164

The potency of SM-164 is underscored by its high binding affinity to various IAP proteins. The following table summarizes the key quantitative data from fluorescence polarization-based assays.

Target Protein	Binding Domain(s)	K _i (nM)	IC ₅₀ (nM)	Reference(s)
XIAP	BIR2 and BIR3	0.56	1.39	
cIAP-1	BIR2 and BIR3	0.31	-	
cIAP-2	BIR3	1.1	-	

Experimental Protocols

Cell Viability and Apoptosis Assays

a. Cell Viability Assay (Trypan Blue Exclusion):

- **Principle:** This assay distinguishes between viable and non-viable cells based on membrane integrity.
- **Protocol:**
 - Plate cells in 96-well plates and allow them to attach overnight.

- Treat cells with **SM-164 Hydrochloride** at desired concentrations for the specified duration (e.g., 24-48 hours).
- Harvest cells, including those in the supernatant.
- Mix a small volume of cell suspension with an equal volume of 0.4% trypan blue stain.
- Incubate for 1-2 minutes at room temperature.
- Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
- Calculate cell viability as (viable cell count / total cell count) x 100.

b. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

- Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
- Protocol:
 - Treat cells with SM-164 as described above.
 - Harvest both adherent and floating cells and wash with cold PBS.
 - Resuspend cells in 1X Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., Roche Apoptosis Detection Kit).
 - Incubate for 15 minutes at room temperature in the dark.
 - Analyze the stained cells by flow cytometry.

Western Blot Analysis for Protein Degradation and Caspase Activation

- Principle: This technique is used to detect specific proteins in a sample and assess changes in their expression levels or cleavage state.
- Protocol:
 - Treat cells with SM-164 for the desired time points.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

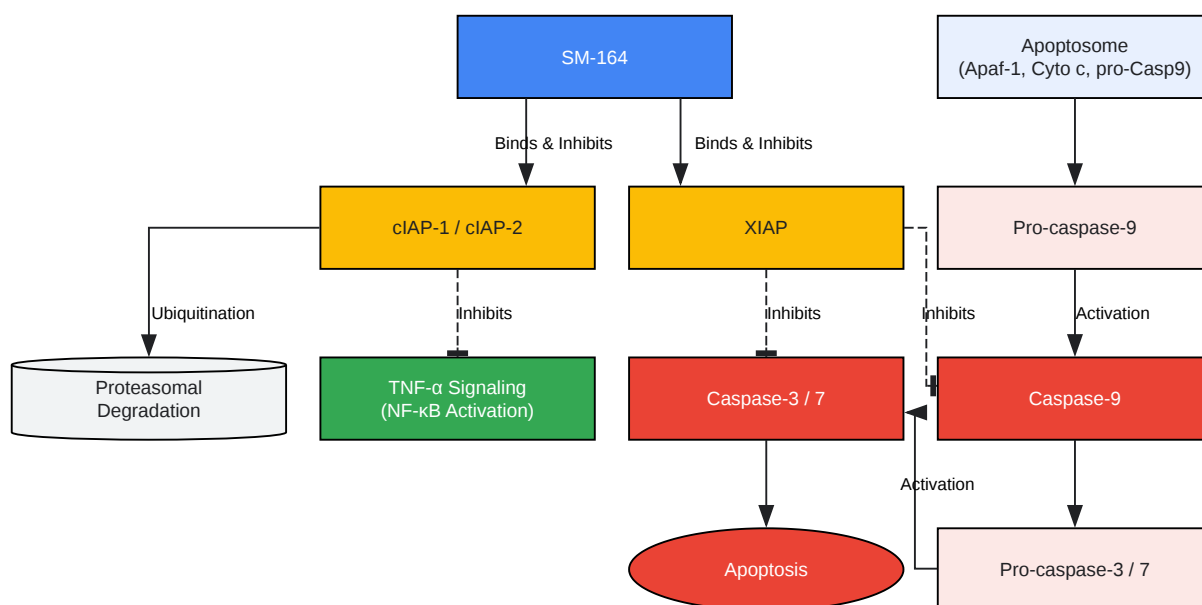
- Principle: Co-IP is used to identify and study interactions between proteins in their native state. For instance, to assess the disruption of XIAP-caspase-9 binding by SM-164.
- Protocol:
 - Lyse cells under non-denaturing conditions to preserve protein complexes.
 - Pre-clear the lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

- Incubate the lysate with a primary antibody against the "bait" protein (e.g., XIAP) overnight at 4°C with gentle rotation.
- Add Protein A/G beads to capture the antibody-protein complex and incubate for another 1-4 hours.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., caspase-9) and the "bait" protein.

Signaling Pathways and Visualizations

SM-164 Mechanism of Action

The following diagram illustrates the core mechanism by which SM-164 induces apoptosis. It targets both cIAPs and XIAP, leading to the activation of caspases.

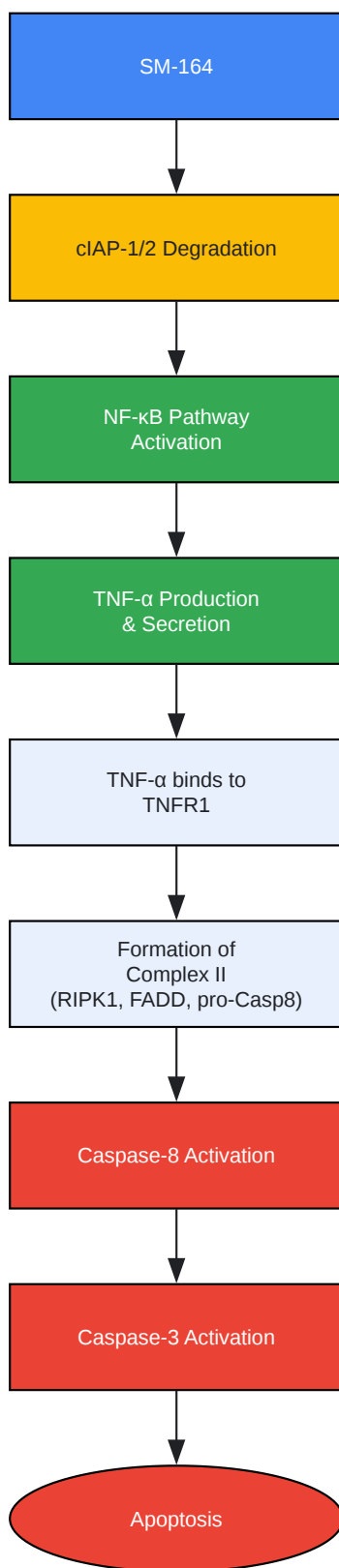


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Caption: SM-164 inhibits cIAPs and XIAP to promote caspase activation and apoptosis.

TNF- α Dependent Apoptosis Induced by SM-164

This workflow shows how SM-164-mediated cIAP degradation leads to TNF- α production and subsequent caspase-8-dependent apoptosis.

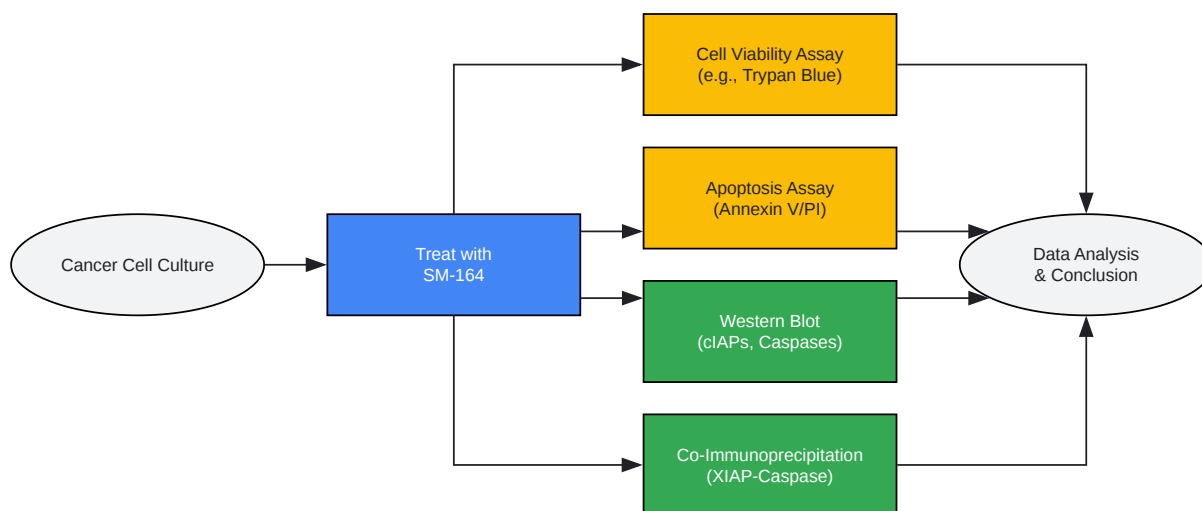


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Caption: Workflow of SM-164 inducing TNF-α dependent extrinsic apoptosis.

Experimental Workflow for Assessing SM-164 Efficacy

This diagram outlines a typical experimental workflow to evaluate the anticancer effects of SM-164 in vitro.



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Caption: A typical in vitro experimental workflow for evaluating SM-164.

Conclusion

SM-164 Hydrochloride represents a highly potent, bivalent Smac mimetic with a well-defined mechanism of action. By concurrently inducing the degradation of cIAP-1/2 and antagonizing XIAP, it effectively removes key blocks in the apoptotic machinery, leading to tumor cell death. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SM-164 in oncology.

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